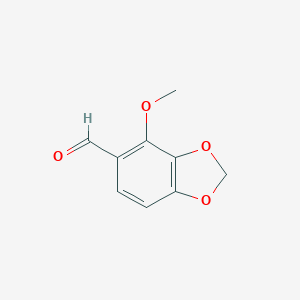

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, also known as 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy-, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10O4 and features a benzodioxole structure characterized by a fused dioxole and benzene ring, along with a methoxy group and an aldehyde functional group. Its unique structure contributes to its diverse biological activities.

Synthesis Methods

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- can be synthesized through various methods, including:

- Formylation of Dihydroapiol : This method employs SnCl4 as a catalyst, yielding the compound with high efficiency (90% yield) .

- Synthetic Routes for Derivatives : The compound serves as an intermediate for synthesizing methoxy-analogues of coenzymes Q .

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exhibit notable antioxidant and anti-inflammatory properties. These activities are attributed to the compound's structural similarity to known antioxidants and anti-inflammatory agents .

Enzyme Inhibition

1,3-Benzodioxole derivatives have been studied for their inhibitory effects on enzymes such as:

- EZH1 and EZH2 : These enzymes are involved in epigenetic regulation and cancer progression. Inhibition of these enzymes by benzodioxole derivatives suggests potential applications in cancer therapy .

- α-Amylase : Some derivatives have shown significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. For instance, one derivative exhibited an IC50 value of 0.68 µM .

Study on Antidiabetic Activity

A study explored the antidiabetic potential of benzodioxole derivatives using a streptozotocin-induced diabetic mice model. The results indicated that specific compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This highlights the therapeutic potential of these compounds in managing diabetes.

Bactericidal Activity

Another investigation focused on the bactericidal properties of related compounds against Microcystis aeruginosa. The study demonstrated that certain benzodioxole derivatives caused significant cell lysis and morphological changes in the bacteria, indicating their potential as biocontrol agents .

The mechanisms through which 1,3-benzodioxole-5-carboxaldehyde, 4-methoxy- exerts its biological effects include:

- Reactive Oxygen Species (ROS) Scavenging : The compound's antioxidant properties are believed to stem from its ability to scavenge ROS.

- Gene Expression Modulation : Exposure to related compounds has been shown to up-regulate genes associated with stress responses while down-regulating genes involved in cell division and photosynthesis in cyanobacteria .

Summary Table of Biological Activities

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

- CAS Number : 5779-99-7

The compound features a unique benzodioxole structure that contributes to its biological activity and utility in synthesis.

Medicinal Chemistry

1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Alkaloid Synthesis : The compound serves as a precursor for the synthesis of several alkaloids, which are known for their therapeutic properties. For example, it plays a role in the preparation of compounds that exhibit antitumor activity against various cancer types, including breast and skin cancers .

- Pharmaceutical Intermediates : It is utilized in the manufacture of intermediates for drugs targeting neurological disorders and other conditions due to its ability to modify biological pathways .

Organic Synthesis

The compound is significant in organic chemistry as a versatile building block:

- Synthesis of Methoxy Analogues : It is used to create methoxy-substituted analogues of coenzymes Q, which are essential for cellular respiration and energy production. These analogues have been studied for their potential benefits in treating metabolic disorders .

- Formylation Reactions : The compound can undergo various reactions such as formylation to produce derivatives that are useful in further synthetic applications. For instance, it has been successfully employed in synthesizing derivatives with extended hydrocarbon chains for enhanced biological activity .

Material Science

In addition to its pharmaceutical applications, 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- is also explored in material science:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance characteristics compared to traditional materials.

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from 1,3-benzodioxole-5-carboxaldehyde exhibited significant antitumor properties. In vivo tests showed that these compounds inhibited tumor growth and metastasis in mice models of breast cancer .

Case Study 2: Synthesis of Coenzyme Q Analogues

Research focused on synthesizing methoxy-substituted coenzyme Q analogues using this compound highlighted its effectiveness in producing derivatives with varying chain lengths. These analogues were found to enhance mitochondrial function and could potentially serve as therapeutic agents for mitochondrial diseases .

特性

IUPAC Name |

4-methoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUVEYDKXFXWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436632 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-99-7 |

Source

|

| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。